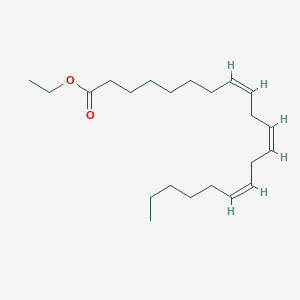

エチル(8Z,11Z,14Z)-イコサ-8,11,14-トリエノアート

概要

説明

ジホモ-γ-リノレン酸エチルエステルは、ジホモ-γ-リノレン酸のエステル化された形態であり、20炭素のω-6系多価不飽和脂肪酸です。 この化合物は、遊離酸形態よりも水溶性が低いため、ジホモ-γ-リノレン酸を含む食事や栄養補助食品の処方に適しています 。 主に、その抗炎症作用のために、炎症性疾患の研究に使用されています 。

科学的研究の応用

Anti-inflammatory Effects

Ethyl DGLA has been studied for its anti-inflammatory properties, particularly in relation to allergic reactions and inflammatory diseases.

- Case Study: Allergic Symptoms Reduction

A randomized, double-blind, placebo-controlled trial investigated the effects of DGLA supplementation on pollen-induced allergic symptoms. Results indicated that DGLA supplementation significantly reduced symptoms in healthy subjects, suggesting its potential as an anti-allergic agent .

| Variable | DGLA Group (n=18) | Placebo Group (n=15) | p Value |

|---|---|---|---|

| Cedar-specific IgE (UA/mL) | 10.8 ± 15.9 | 14.3 ± 19.5 | 0.579 |

| Cypress-specific IgE (UA/mL) | 1.3 ± 1.6 | 2.8 ± 3.2 | 0.097 |

Role in Rheumatoid Arthritis

DGLA has shown promise in managing rheumatoid arthritis symptoms by modulating inflammatory pathways.

- Clinical Trials

Studies have indicated that supplementation with GLA (a precursor to DGLA) can lead to reductions in morning stiffness and joint pain among rheumatoid arthritis patients .

Prostaglandin Biosynthesis

Ethyl DGLA enhances the biosynthesis of prostaglandins, which are crucial for regulating inflammation and immune responses.

- Animal Studies

Research involving rabbits demonstrated that feeding ethyl DGLA resulted in a significant increase in prostaglandin E1 (PGE1) production, indicating its role as a potent precursor for prostaglandin synthesis .

| Treatment | PGE1 Output (fold increase) | PGE2 Output (fold increase) |

|---|---|---|

| Ethyl DGLA | 20-30x | 1.5x |

Lipid Metabolism Alterations

Studies have shown that ethyl DGLA influences lipid metabolism, particularly affecting triglyceride levels in tissues.

- Research Findings

In a study where rabbits were fed ethyl DGLA, there was a notable increase in renal medullary triglycerides, which were enriched with both DGLA and arachidonic acid . This suggests that ethyl DGLA not only serves as a precursor for eicosanoids but also alters lipid profiles within tissues.

Atopic Dermatitis Management

DGLA has been investigated for its role in preventing atopic dermatitis, a chronic inflammatory skin condition.

- Study Insights

In experiments with NC/Tnd mice, diets supplemented with DGLA led to a significant reduction in dermatitis symptoms, highlighting its potential as a therapeutic agent for skin conditions .

Asthma and Respiratory Conditions

DGLA's anti-inflammatory properties may extend to respiratory conditions such as asthma.

作用機序

ジホモ-γ-リノレン酸エチルエステルは、主にプロスタグランジンE1(PGE1)などのエイコサノイドの産生を通じて作用を発揮します。 これらのエイコサノイドは、抗炎症性および抗増殖性を持ちます 。 この化合物は、炎症と細胞増殖における主要な経路である、ロイコトリエン生合成とプロテインキナーゼC依存性シグナル伝達を阻害します 。 さらに、シクロオキシゲナーゼとリポキシゲナーゼ酵素に対するアラキドン酸と競合し、炎症性エイコサノイドの産生を減らします 。

類似化合物:

γ-リノレン酸: ジホモ-γ-リノレン酸の前駆体である、18炭素のω-6系脂肪酸.

アラキドン酸: ジホモ-γ-リノレン酸の代謝産物である、20炭素のω-6系脂肪酸.

エイコサペンタエン酸: 抗炎症作用を持つ、20炭素のω-3系脂肪酸.

独自性: ジホモ-γ-リノレン酸エチルエステルは、その特定の抗炎症性と抗増殖性のために独特です。 炎症性エイコサノイドを産生するアラキドン酸とは異なり、ジホモ-γ-リノレン酸エチルエステルは抗炎症性エイコサノイドを産生します 。 さらに、エステル化された形態は、安定性と食事製剤への適合性を高めます 。

準備方法

合成経路と反応条件: ジホモ-γ-リノレン酸エチルエステルの合成は、通常、ジホモ-γ-リノレン酸をエタノールでエステル化することにより行われます。 この反応は、硫酸または塩酸などの酸触媒を、還流条件下で用いて触媒されます 。反応は以下のように表すことができます。

Dihomo-.gamma.-Linolenic Acid+Ethanol→Dihomo-.gamma.-Linolenic Acid ethyl ester+Water

工業生産方法: 工業的な設定では、ジホモ-γ-リノレン酸エチルエステルの生産は、大規模なエステル化プロセスを伴います。反応は、高収率と高純度を確保するために、連続フロー反応器で行われます。 生成物は、その後、蒸留またはクロマトグラフィー技術を使用して精製されます 。

反応の種類:

酸化: ジホモ-γ-リノレン酸エチルエステルは、酸化されて、ヒドロペルオキシドやその他の酸化誘導体を形成する可能性があります。

一般的な試薬と条件:

酸化: リポキシゲナーゼ、大気中の酸素。

還元: 水素ガス、金属触媒(例:炭素担持パラジウム)。

置換: 酸性または塩基性条件下でのさまざまな求核剤。

主要な生成物:

酸化: ヒドロペルオキシド、ヒドロキシル誘導体。

還元: 飽和脂肪酸エステル。

置換: 異なる官能基を持つエステル誘導体.

類似化合物との比較

Gamma-Linolenic Acid: An 18-carbon omega-6 fatty acid that is a precursor to Dihomo-.gamma.-Linolenic Acid.

Arachidonic Acid: A 20-carbon omega-6 fatty acid that is a metabolite of Dihomo-.gamma.-Linolenic Acid.

Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Dihomo-.gamma.-Linolenic Acid ethyl ester is unique due to its specific anti-inflammatory and anti-proliferative properties. Unlike arachidonic acid, which produces pro-inflammatory eicosanoids, Dihomo-.gamma.-Linolenic Acid ethyl ester produces anti-inflammatory eicosanoids . Additionally, its esterified form enhances its stability and suitability for dietary formulations .

生物活性

Ethyl dihomo-gamma-linolenate (DGLA) is an ethyl ester of dihomo-gamma-linolenic acid, an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Dihomo-gamma-linolenic Acid

DGLA is derived from gamma-linolenic acid (GLA) and is a precursor to arachidonic acid (AA). It undergoes metabolic transformations in the body, primarily through desaturation and elongation pathways. The conversion of DGLA to prostaglandins, particularly prostaglandin E1 (PGE1), is crucial for its biological effects, including anti-inflammatory and immunomodulatory actions .

Prostaglandin Synthesis

DGLA is metabolized via the cyclooxygenase (COX) pathway to produce PGE1, which exhibits anti-inflammatory properties by inhibiting platelet aggregation and promoting vasodilation. This pathway also generates other eicosanoids that play roles in inflammation and immune responses .

Anti-inflammatory Effects

Research indicates that DGLA can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated through various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation, which is pivotal in inflammatory responses .

Anti-inflammatory Properties

DGLA has been shown to alleviate symptoms of allergic rhinitis in humans. A randomized controlled trial demonstrated that supplementation with DGLA significantly reduced pollen-induced allergic symptoms compared to a placebo group. The study highlighted a decrease in sneezing and nasal congestion among participants receiving DGLA .

Cardiovascular Health

DGLA's metabolites, particularly PGE1, have been associated with cardiovascular benefits. Studies on animal models indicate that DGLA supplementation can lower blood pressure, inhibit vascular smooth muscle cell proliferation, and reduce the formation of atherosclerotic plaques. These effects are crucial for preventing cardiovascular diseases .

Anticancer Potential

Recent investigations suggest that DGLA may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving eicosanoid synthesis. The modulation of lipid metabolism by DGLA could potentially interfere with cancer cell growth and survival .

Table 1: Summary of Key Findings on DGLA Supplementation

特性

IUPAC Name |

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHWCQMUAZGAN-ORZIMQNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347985 | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55968-21-3 | |

| Record name | Ethyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the deuterated form of ethyl dihomo-gamma-linolenate, specifically ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, contribute to research on prostaglandin biosynthesis?

A1: The synthesis of ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, as described in the research [], provides a valuable tool for studying prostaglandin biosynthesis. The deuterium labeling at specific positions allows researchers to track the incorporation of this fatty acid precursor into various prostaglandin molecules. This can elucidate the metabolic pathways involved and potentially identify enzymes responsible for specific transformations.

Q2: What are the implications of studying the effects of ethyl dihomo-gamma-linolenate on platelet aggregation?

A2: The research paper [] investigates the impact of ethyl dihomo-gamma-linolenate on platelet function. Platelet aggregation is a crucial step in blood clot formation. Understanding how this compound influences this process is essential for unraveling its potential roles in cardiovascular health and disease. This research can pave the way for developing novel therapeutic strategies targeting platelet aggregation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。